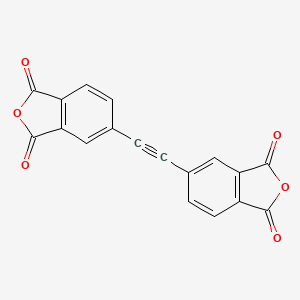

4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

Description

Discovery and Development History

4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride (CAS RN: 129808-00-0) emerged as a critical monomer in polymer chemistry during the late 20th century. Early synthetic routes involved mercury-catalyzed oxidations of naphthalene derivatives, but these were supplanted by safer methods using vanadium pentoxide or palladium catalysts. A pivotal advancement occurred in 2013 with the development of a palladium-mediated coupling process, which enabled efficient synthesis of the compound from halogenated isobenzofuran-1,3-dione precursors. This method, protected under international patent WO2013156200A1, remains foundational for industrial production.

Nomenclature and Classification

The compound exhibits systematic naming rigor:

- IUPAC Name : 5,5'-(Ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione)

- Alternative Names :

- 4,4'-(1,2-Ethynediyl)bis(phthalic anhydride)

- Ethynylene-bis(phthalic anhydride)

As a tetracarboxylic dianhydride , it belongs to the aromatic anhydride subclass (ECHA EC Number: 695-093-3). Its structural classification includes:

Significance in Material Science and Polymer Chemistry

This dianhydride revolutionized high-performance polymer synthesis through:

Polyimide Production : Serves as a critical monomer for:

Advanced Material Applications :

| Key Polymer Properties | Values |

|---|---|

| Glass Transition Temp. | 416°C |

| Tensile Strength | 132 MPa |

| Water Vapor Transmission | 0.51 g·m-2·day-1 |

Current Research Landscape

Recent advancements (2021–2025) focus on three domains:

Gas Barrier Enhancement :

Synthetic Innovation :

Industrial Scaling :

Emerging research explores its use in:

Properties

IUPAC Name |

5-[2-(1,3-dioxo-2-benzofuran-5-yl)ethynyl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6O6/c19-15-11-5-3-9(7-13(11)17(21)23-15)1-2-10-4-6-12-14(8-10)18(22)24-16(12)20/h3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZRRDYHYZLYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#CC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701338045 | |

| Record name | 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129808-00-0 | |

| Record name | 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701338045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride involves the coupling of halogenated isobenzofuran-1,3-dione derivatives with ethyne (acetylene) under catalysis, followed by isolation of the diphthalic anhydride product.

- Starting Materials: 5-haloisobenzofuran-1,3-dione (where halo = Cl, Br, or I)

- Coupling Agent: Ethyne (acetylene gas)

- Catalysts: Homogeneous palladium catalyst (e.g., Pd-phosphine complexes) and copper(I) salts (chloride, bromide, or iodide)

- Base: Aprotic, non-nucleophilic bases such as triethylenediamine (DABCO), 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

- Solvent: Anhydrous aromatic hydrocarbons (e.g., chlorobenzene, chloroform), nitriles, amides, or sulphoxides

- Temperature: Typically 50 to 150 °C, often optimized between 60 to 100 °C

- Atmosphere: Ethyne atmosphere with stirring; sometimes overpressure of ethyne is applied

- The halogenated isobenzofuran-1,3-dione reacts with ethyne in the presence of a palladium catalyst and copper salt.

- The base deprotonates intermediates and facilitates coupling, forming the ethyne-bridged diphthalic anhydride.

- The product precipitates from the reaction mixture and is separated by filtration.

- The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of anhydride moieties.

This method is scalable for industrial production, with solvent and base quantities adjusted to optimize catalyst solubility and product precipitation.

Industrial Production Methodology

Industrial synthesis follows the same fundamental coupling chemistry but emphasizes:

- Large-scale reactor design for controlled temperature and pressure

- Precise stoichiometric control of reactants and catalysts

- Use of inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced decomposition

- Efficient separation and purification steps to achieve >98% purity, often verified by HPLC analysis

- Recycling of solvents and catalysts to improve process economy and reduce environmental impact

The industrial process also includes stringent quality control to maintain the compound’s desirable properties such as thermal stability and flame retardancy.

Reaction Parameters and Optimization

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Temperature | 50–150 °C (commonly 60–100 °C) | Elevated temperature promotes coupling |

| Catalyst | Pd-phosphine complexes + Cu(I) salts | Homogeneous catalysts preferred |

| Base | DABCO, DBN, DBU (aprotic, non-nucleophilic) | Prevents anhydride ring opening |

| Solvent | Aromatic hydrocarbons, nitriles, amides, sulphoxides | Must be anhydrous; protic solvents avoided |

| Ethyne atmosphere | Atmospheric pressure to slight overpressure | Ensures sufficient ethyne availability |

| Reaction time | Several hours (varies with scale and conditions) | Monitored for completion by product precipitation |

Purification and Isolation

- The product, this compound, typically precipitates out during the reaction.

- It is isolated by filtration and washed with solvents such as formic acid or acetic acid to remove residual salts and catalyst residues.

- Final purification may involve sublimation or recrystallization to achieve high purity (>98% by HPLC).

- The compound is sensitive to moisture and should be stored under inert gas to avoid hydrolysis.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| Starting materials | 5-haloisobenzofuran-1,3-dione, ethyne |

| Catalyst system | Pd-phosphine complex + Cu(I) salt |

| Base | Aprotic bicyclic nitrogen bases (DABCO, DBN, DBU) |

| Solvent | Anhydrous aromatic hydrocarbons, nitriles, amides, or sulphoxides |

| Reaction conditions | 50–150 °C, ethyne atmosphere, inert atmosphere |

| Product isolation | Precipitation, filtration, washing with carboxylic acid solvents |

| Purification | Sublimation or recrystallization |

| Product purity | >98% (verified by HPLC) |

| Storage | Under inert gas, moisture-free environment |

Research Findings and Notes

- The coupling reaction is sensitive to moisture and nucleophilic solvents, which can open the anhydride rings and reduce yield.

- The choice of base is critical: nucleophilic bases like alkoxides or amides cause side reactions and are avoided.

- The palladium catalyst can be any that facilitates Sonogashira-type coupling, including simple Pd salts or phosphine-ligated complexes.

- Copper salts assist the coupling but may form halide salts with the base, requiring careful washing to purify the product.

- The reaction is typically carried out under ethyne gas to maintain reactant concentration and drive the coupling to completion.

- Industrial processes emphasize solvent and catalyst recycling to improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride involves its interaction with various molecular targets and pathways. As a monomer, it reacts with diamines to form polyimides through a polycondensation reaction . The resulting polyimides exhibit excellent thermal and mechanical properties, making them suitable for high-performance applications .

Comparison with Similar Compounds

Structural Differences

EBPA is distinguished by its ethyne linkage , while other dianhydrides feature:

- 4,4′-Oxydiphthalic Anhydride (ODPA) : Ether (–O–) linkage, offering moderate flexibility .

- 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) : Bulky –C(CF₃)₂– group, enhancing free volume and gas permeability .

- 4,4′-(4,4′-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA): Isopropylidene and ether groups, improving solubility and processability .

- 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA) : Biphenyl linkage, increasing chain linearity and rigidity .

Thermal Properties

Solubility and Processability

- EBPA: Limited solubility in common solvents (e.g., NMP, DMAc) due to rigidity, requiring high-temperature processing .

- 6FDA : Excellent solubility in polar aprotic solvents (e.g., THF, CHCl₃) due to bulky –C(CF₃)₂– group .

- BPADA : High solubility in diverse solvents, including NMP and DMSO, facilitating film formation .

- ODPA: Poor solubility in non-polar solvents, restricting its use to specific polymerization conditions .

Application Performance

Critical Analysis of Research Findings

- 6FDA dominates membrane technology due to its balance of permeability and selectivity, though cost and environmental concerns (fluorine content) persist .

- BPADA excels in thermoplastic applications, offering reprocessability and compatibility with epoxy resins .

- ODPA is niche, primarily used in epoxy modification, but its poor solubility limits broader adoption .

Biological Activity

4,4'-(Ethyne-1,2-diyl)diphthalic anhydride (CAS No. 129808-00-0) is a chemical compound with significant potential in various scientific and industrial applications. It is primarily known for its role in the synthesis of polyimides and other advanced materials due to its unique chemical structure. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C18H6O6

- Molecular Weight : 318.24 g/mol

- Appearance : White to yellow-orange powder or crystalline solid

- Melting Point : 350 °C (decomposes)

- Purity : Typically >98% as determined by HPLC

Case Studies

-

Polyimide Synthesis and Biocompatibility

- A study explored the use of this compound in synthesizing polyimides that were tested for biocompatibility in medical applications. The results indicated that these polyimides exhibited favorable interactions with biological tissues, suggesting potential uses in biomedical devices.

-

Antioxidant Properties

- Research has shown that certain derivatives of diphthalic anhydrides possess antioxidant properties. These findings suggest that this compound may also contribute to reducing oxidative stress in biological systems.

Data Table: Biological Activity Summary

Synthesis and Applications

The synthesis of this compound typically involves reactions between phthalic anhydride derivatives and ethyne precursors under controlled conditions. This compound is primarily utilized in producing high-performance polymers such as polyimides known for their thermal stability and mechanical properties.

Toxicological Studies

Toxicological assessments indicate that while this compound can cause skin and eye irritation upon contact, its overall safety profile remains favorable when handled properly in laboratory settings. Precautionary measures are recommended during its use to minimize exposure risks.

Q & A

Q. What are the optimized synthetic routes for 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride, and how do reaction conditions influence yield and purity?

The synthesis of this compound (EDPA) is typically achieved via Sonogashira coupling. A high-yield method involves reacting 4-bromophthalic anhydride with acetylene gas in the presence of palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride), copper iodide, and triethylamine in toluene at 80°C. This yields ~52% purity, but post-synthetic purification via recrystallization or column chromatography is required for research-grade applications . Key parameters include catalyst loading, reaction time, and inert atmosphere maintenance to prevent side reactions.

Q. What characterization techniques are critical for verifying the structural integrity of EDPA and its derivatives?

- FTIR Spectroscopy : Confirms anhydride carbonyl stretching bands at ~1770 cm⁻¹ and ~1710 cm⁻¹.

- ¹³C NMR : Peaks at ~160 ppm (anhydride carbonyl) and ~90 ppm (ethynyl carbons) validate the structure.

- XRD : Crystallinity assessment is essential for applications in polyimides or MOFs .

- Elemental Analysis : Ensures stoichiometric consistency (C: 57.14%, H: 1.92%, O: 40.94%) .

Q. How does the thermal stability of EDPA-derived polyimides compare to other dianhydrides?

EDPA-based polyimides exhibit exceptional thermal stability, with decomposition temperatures (Td) exceeding 500°C due to the rigid ethynyl backbone. For example, polyimides synthesized from EDPA and 4,4′-oxydianiline (ODPA) show glass transition temperatures (Tg) > 350°C, outperforming 6FDA (hexafluoroisopropylidene)-based analogs .

Q. What solvents are compatible with EDPA during polyimide synthesis?

EDPA is soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) at elevated temperatures (>100°C). Post-imidization, EDPA-derived polyimides retain solubility in tetrahydrofuran (THF) and chloroform, enabling solution processing .

Advanced Research Questions

Q. How can EDPA be utilized in designing MOFs for gas storage, and what performance metrics are achievable?

EDPA derivatives like 4,4′-(ethyne-1,2-diyl)dibenzoic acid (H₂EDBA) serve as rigid linkers in Zr(IV)-based MOFs (e.g., BUT-30). These MOFs achieve:

Q. What strategies mitigate volumetric thermal expansion in EDPA-based polyimide films?

Interchain crosslinking via ethynyl groups reduces coefficient of thermal expansion (CTE) by ~40%. For example, EDPA/PPD (p-phenylenediamine) films exhibit CTE values of 28 ppm/K, compared to 45 ppm/K for non-crosslinked analogs. Crosslinking is achieved through thermal annealing at 300°C under nitrogen .

Q. How do EDPA-derived polyimides perform in CO₂/CH₄ and H₂S/CH₄ gas separation membranes?

EDPA-based membranes show superior selectivity due to enhanced chain rigidity and free volume distribution:

| Gas Pair | Selectivity (α) | Permeability (Barrer) |

|---|---|---|

| CO₂/CH₄ | 50–60 | 200–300 |

| H₂S/CH₄ | 12–16 | 150–250 |

| These metrics surpass commercial polyimides, making EDPA suitable for natural gas purification . |

Q. What methodologies address contradictions in reported synthesis yields of EDPA?

Discrepancies in yields (e.g., 52% vs. 70%) arise from variations in catalyst purity, acetylene gas flow rates, and post-reaction workup. Optimized protocols recommend:

- Catalyst Pre-activation : Reduce Pd(II) to Pd(0) using triphenylphosphine.

- Inert Atmosphere : Rigorous nitrogen purging minimizes oxidation.

- Quenching : Immediate filtration post-reaction prevents side-product formation .

Methodological Challenges and Safety

Q. What safety protocols are critical when handling EDPA in laboratory settings?

Q. How can researchers resolve solubility limitations of EDPA in copolymer systems?

Copolymerization with flexible dianhydrides (e.g., ODPA or 6FDA) improves processability. For example, EDPA-6FDA copolymers achieve 25–30 wt% solubility in THF while retaining Tg > 300°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.